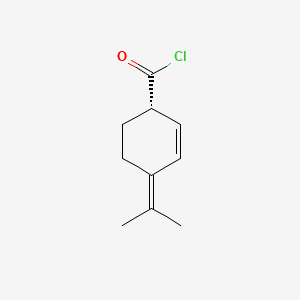
(R)-1-(Pyrrolidin-2-yl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[®-2-Pyrrolidinyl]cyclopentanol is a chiral compound that features a pyrrolidine ring attached to a cyclopentanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[®-2-Pyrrolidinyl]cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . Another method includes the catalytic hydrogenation-rearrangement of biomass-derived furfural-like compounds using a ruthenium-molybdenum bimetallic catalyst .
Industrial Production Methods: Industrial production of 1-[®-2-Pyrrolidinyl]cyclopentanol often relies on the catalytic hydrogenation-rearrangement method due to its efficiency and high selectivity. The reaction conditions typically involve temperatures around 600°C and the use of a 1% ruthenium-2.5% molybdenum catalyst on carbon nanotubes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[®-2-Pyrrolidinyl]cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include cyclopentanone (from oxidation), cyclopentane (from reduction), and various halogenated cyclopentanol derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
1-[®-2-Pyrrolidinyl]cyclopentanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-[®-2-Pyrrolidinyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The pyrrolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A simpler analog without the pyrrolidine ring, used in similar applications but with different reactivity and selectivity.
Cyclopentanone: An oxidized form of cyclopentanol, used as an intermediate in organic synthesis.
Pyrrolidine: A simpler analog without the cyclopentanol moiety, used as a building block in organic synthesis.
Uniqueness: 1-[®-2-Pyrrolidinyl]cyclopentanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclopentanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
185246-69-9 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.241 |
IUPAC-Name |
1-[(2R)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m1/s1 |
InChI-Schlüssel |
QQUKQBYVRHYKMW-MRVPVSSYSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyme |
Cyclopentanol, 1-(2-pyrrolidinyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[3.3.1]non-2-en-9-one, 8-ethoxy-5-ethyl- (9CI)](/img/new.no-structure.jpg)


![1H-Pyrazolo[4,3-D]thiazol-5-amine](/img/structure/B573720.png)



![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
